molecular formula C12H14BrN B13979151 5-Bromo-1-methyl-3-propan-2-ylindole

5-Bromo-1-methyl-3-propan-2-ylindole

Cat. No.: B13979151
M. Wt: 252.15 g/mol
InChI Key: WNJIJKGJDLHOIR-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-propan-2-ylindole is a brominated indole derivative featuring a methyl group at the 1-position and an isopropyl (propan-2-yl) group at the 3-position. The bromo substituent at the 5-position enhances electrophilic reactivity, enabling functionalization via Suzuki or Buchwald-Hartwig couplings. The methyl and isopropyl groups likely influence steric and electronic properties, affecting solubility, crystallinity, and interaction with biological targets .

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

5-bromo-1-methyl-3-propan-2-ylindole

InChI

InChI=1S/C12H14BrN/c1-8(2)11-7-14(3)12-5-4-9(13)6-10(11)12/h4-8H,1-3H3

InChI Key

WNJIJKGJDLHOIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(C2=C1C=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

Route 1: Sequential Functionalization of Indole

Step 1: C3-Alkylation
Friedel-Crafts alkylation introduces the propan-2-yl group using isopropyl bromide and AlCl₃:

Indole + (CH₃)₂CHBr → 3-Propan-2-ylindole  

Key Conditions :

  • Solvent: Dichloromethane (DCM)
  • Catalyst: AlCl₃ (1.2 equiv)
  • Temperature: 0°C → RT, 4–6 h
  • Yield: ~45–55% (estimated)

Step 2: C5-Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) under controlled conditions:

3-Propan-2-ylindole + NBS → 5-Bromo-3-propan-2-ylindole  

Optimized Parameters :

  • Solvent: DMF or AcOH
  • Catalyst: None (thermal initiation)
  • Temperature: 80°C, 2 h
  • Regioselectivity: Directed by the electron-donating isopropyl group

Step 3: N1-Methylation
Alkylation of the indole nitrogen using NaH and methyl iodide:

5-Bromo-3-propan-2-ylindole + CH₃I → 5-Bromo-1-methyl-3-propan-2-ylindole  

Reaction Setup :

  • Solvent: THF
  • Base: NaH (1.5 equiv)
  • Alkylating agent: CH₃I (1.2 equiv)
  • Temperature: 0°C → RT, 2–3 h
  • Yield: ~35–42% (extrapolated from indazole analogs)

Route 2: Fischer Indole Synthesis with Pre-Substituted Components

Step 1: Cyclization of Functionalized Phenylhydrazine
Use 4-bromophenylhydrazine and 3-methylbutan-2-one under acidic conditions:

4-Bromophenylhydrazine + (CH₃)₂CO → 5-Bromo-3-propan-2-ylindole  

Conditions :

  • Acid: H₂SO₄ or polyphosphoric acid
  • Solvent: Ethanol
  • Temperature: Reflux, 8–12 h
  • Yield: ~30–40% (estimated)

Step 2: N1-Methylation
Identical to Route 1, Step 3.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps 3 2
Overall Yield ~15–23% ~12–16%
Regioselectivity Moderate (C5 bromination) High (pre-installed bromine)
Purification Column chromatography (EtOAc/hexane) Recrystallization (ethanol/water)

Critical Reaction Optimization

  • C3-Alkylation : Prolonged reaction times (>6 h) reduce yields due to over-alkylation.
  • Bromination : Polar aprotic solvents (e.g., DMF) enhance regioselectivity for C5 over C7.
  • N-Methylation : Excess NaH (≥1.5 equiv) minimizes competing O-alkylation byproducts.

Spectral Validation

  • ¹H NMR : Expected signals:
    • δ 1.40 (d, 6H, isopropyl CH₃)
    • δ 3.90 (s, 3H, N–CH₃)
    • δ 7.20–7.80 (m, 3H, aromatic H)
  • MS (ESI) : m/z 278 [M+H]⁺ (theoretical: 277.1).

Industrial Scalability Considerations

Scientific Research Applications

5-Bromo-1-methyl-3-propan-2-ylindole has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used to study the mechanisms of action of indole derivatives in biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives with potential therapeutic applications.

    Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-propan-2-ylindole involves its interaction with various molecular targets in biological systems. The bromine atom and the indole ring play crucial roles in binding to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Bulky or planar substituents (e.g., benzo[d][1,3]dioxol-5-yl in 36 ) increase melting points due to enhanced crystallinity. In contrast, linear alkyne substituents (e.g., 1c ) result in oily products .
  • Spectral Signatures : The absence of N–H stretches in 1c (due to alkyne substitution) contrasts with 34–36 , which show imidazole-related N–H peaks. Ketone groups in the compound introduce distinct C=O stretches (~1700 cm⁻¹) absent in the target compound .

Research Findings and Trends

  • Substituent Size vs. Melting Point : Larger, planar groups (e.g., benzo[d][1,3]dioxole) increase melting points, while small alkyl/alkyne groups lower them .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo) enhance electrophilic substitution reactivity, whereas electron-donating groups (e.g., methyl) stabilize the indole core .
  • Synthetic Yields : Propargyl and allyl substitutions (1c , ) achieve high yields (>90%), while multi-step syntheses (e.g., 34–36 ) show moderate efficiency .

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